Acetylalanyltyrosine
Description
N-Acetyltyrosine (CAS 537-55-3), also termed Acetyl L-Tyrosine, is an acetylated derivative of the amino acid L-tyrosine. Its molecular formula is C₁₁H₁₃NO₄, featuring an acetyl group (-COCH₃) attached to the amino group and a para-hydroxyphenyl side chain . This modification enhances water solubility and bioavailability compared to unmodified L-tyrosine, which is poorly soluble and less efficiently absorbed . N-Acetyltyrosine is utilized in dietary supplements (150–700 mg/day) to support cognitive function and stress response and is incorporated into total parenteral nutrition (TPN) formulations due to its stability and metabolic utility . Pharmacologically, it serves as a precursor for dopamine and norepinephrine synthesis, though its acetyl group requires enzymatic cleavage for biological activity .
Properties
CAS No. |
70529-66-7 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8(15-9(2)17)13(19)16-12(14(20)21)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,17)(H,16,19)(H,20,21)/t8-,12-/m0/s1 |
InChI Key |
GERBQRKJEQLUQU-UFBFGSQYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetyl-Ala-Tyr acetylalanyltyrosine CH3CO-Ala-Ty |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Tyrosine Derivatives
The structural and functional distinctions between N-Acetyltyrosine and analogous compounds are critical for their pharmacological and industrial applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Tyrosine Derivatives
Key Research Findings
Bioavailability and Solubility :
- N-Acetyltyrosine’s acetyl group mitigates L-tyrosine’s solubility limitations, enabling efficient absorption at lower doses .
- In contrast, unmodified L-tyrosine requires co-administration with phenylalanine for optimal synthesis .
Enzymatic Interactions :
- Metirosine’s α-methyl group competitively inhibits tyrosine hydroxylase, reducing catecholamine production—a mechanism leveraged in managing pheochromocytoma .
- N-Acetyltyrosine lacks direct enzyme inhibition but relies on deacetylation for metabolic integration .
Toxicological Profiles :
- 3-Methyl-L-tyrosine and m-Tyr have incomplete safety data, with the former’s phenyl methyl group posing uncharacterized risks .
- N-Acetyltyrosine exhibits a well-established safety profile in TPN and supplements, though excessive doses may cause tachycardia or insomnia .
Stereochemical Effects :
- D-enantiomers (e.g., ’s peptide) demonstrate reduced or altered bioactivity compared to L-forms, emphasizing the importance of chirality in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
